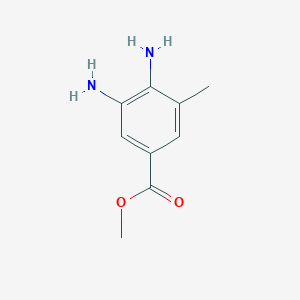

Methyl 3,4-diamino-5-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-diamino-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBQQBYVZKTMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294606 | |

| Record name | Methyl 3,4-diamino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668276-43-5 | |

| Record name | Methyl 3,4-diamino-5-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668276-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-diamino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,4 Diamino 5 Methylbenzoate

Established Synthetic Pathways

Established synthetic routes to Methyl 3,4-diamino-5-methylbenzoate and analogous compounds rely on classical organic reactions, providing reliable, albeit sometimes multi-step, pathways to the target molecule.

Multi-Step Functionalization of Benzoate (B1203000) Derivatives

The synthesis of this compound can be achieved through a multi-step functionalization sequence starting from an appropriately substituted methyl benzoate derivative. This approach involves the sequential introduction of functional groups onto the aromatic ring. A representative pathway can be extrapolated from the synthesis of related compounds, such as intermediates for complex molecules.

For instance, a plausible route could begin with a precursor like Methyl 3-amino-5-methylbenzoate. The synthesis would proceed through the protection of the existing amino group, followed by a regioselective introduction of a second nitrogen-containing functional group (e.g., a nitro group) at the 4-position. The final steps would involve the reduction of the introduced group and deprotection to yield the desired 3,4-diamino product. A similar strategy is employed in the synthesis of Methyl 3-amino-4-butanamido-5-methylbenzoate, where 4-Amino-3-methyl-benzoic acid methyl ester is first acylated and then nitrated at the 5-position before a final reduction step nih.gov. This highlights the principle of using existing substituents to direct the position of subsequent functionalizations.

Nitration-Reduction Sequences of Methyl-Substituted Benzoates

A cornerstone of aromatic amine synthesis is the nitration of an aromatic ring followed by the reduction of the resulting nitro group. This strategy is highly applicable for the synthesis of this compound. The process typically starts with a methyl-substituted benzoate precursor, which undergoes electrophilic aromatic substitution.

The nitration of methyl benzoate itself is a classic and well-documented procedure that yields Methyl 3-nitrobenzoate. echemi.comaiinmr.com This reaction is typically carried out using a "mixed acid" solution of concentrated nitric acid and concentrated sulfuric acid at low temperatures (0–15 °C) to control the exothermic reaction and ensure selectivity. echemi.comorgsyn.orgrsc.orgmnstate.edu

To synthesize the target compound, a more substituted starting material like Methyl 3-methylbenzoate or Methyl 3-amino-5-methylbenzoate would be used. The key steps are:

Nitration : The precursor is treated with a nitrating agent to introduce a nitro group at the 4-position. The directing effects of the existing substituents on the ring are crucial for achieving the desired regioselectivity.

Reduction : The intermediate, Methyl 3-amino-5-methyl-4-nitrobenzoate, is then subjected to a reduction reaction to convert the nitro group into an amino group. Common methods for this transformation include catalytic hydrogenation. This reduction is often performed using catalysts such as palladium on charcoal (Pd/C) with hydrogen gas or using other reducing agents like Raney nickel. nih.govprepchem.com

The general mechanism for the nitration step is shown below:

Esterification-Based Routes from Substituted Diaminobenzoic Acids

An alternative and direct approach is the esterification of the corresponding carboxylic acid, 3,4-diamino-5-methylbenzoic acid. This method is advantageous if the acid precursor is readily available. The esterification converts the carboxylic acid group into a methyl ester without altering the amino groups on the aromatic ring.

Two common methods for this transformation, demonstrated for the analogous 3,4-diaminobenzoic acid, are highly effective:

Sulfuric Acid Catalysis : The diaminobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst. The mixture is heated to reflux for several hours. This Fischer esterification method can achieve very high yields, with reports of up to 98.1% for methyl 3,4-diaminobenzoate (B8644857) after heating at 90°C for 12 hours. chemicalbook.com

Thionyl Chloride : A solution of the diaminobenzoic acid in methanol is treated with thionyl chloride (SOCl₂). This reaction often proceeds efficiently at room temperature. Thionyl chloride reacts with methanol to form a reactive intermediate in situ, which then facilitates the esterification. This procedure has been shown to produce methyl 3,4-diaminobenzoate in yields as high as 95.0%. chemicalbook.com

| Method | Reagents | Conditions | Reported Yield (Analogous Compound) | Reference |

|---|---|---|---|---|

| Acid Catalysis | 3,4-Diaminobenzoic Acid, Methanol, H₂SO₄ | 90 °C, 12 hours | 98.1% | chemicalbook.com |

| Thionyl Chloride | 3,4-Diaminobenzoic Acid, Methanol, SOCl₂ | Room Temperature, 4 hours | 95.0% | chemicalbook.com |

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, sustainability, and cost-effectiveness of synthesizing this compound, advanced strategies focus on novel catalytic systems and rigorous optimization of reaction parameters.

Catalytic Approaches in Precursor Synthesis and Transformation

Catalysis is integral to modern synthetic chemistry, offering pathways with higher efficiency and selectivity. In the context of producing this compound, catalytic methods are particularly important for the reduction of nitro groups and for the esterification step.

Catalytic Hydrogenation : The reduction of a nitroaromatic precursor is a critical step in the nitration-reduction pathway. Catalytic hydrogenation is the preferred method due to its clean reaction profile and high efficiency.

Palladium Catalysts : Palladium on a carbon support (Pd/C) is a widely used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere (from atmospheric to higher pressures) in a solvent like methanol or ethanol nih.gov.

Nickel Catalysts : Raney nickel is another effective and widely used catalyst for the hydrogenation of nitro groups. It can be used under various conditions, sometimes requiring elevated temperature and pressure (e.g., 50°C and 100 atmospheres) to achieve complete conversion in a few hours prepchem.com.

Solid Acid Catalysts for Esterification : To overcome the drawbacks of using corrosive and non-recoverable mineral acids like H₂SO₄ in esterification, research has focused on developing solid acid catalysts. These heterogeneous catalysts are easily separated from the reaction mixture and can be reused, aligning with the principles of green chemistry.

Examples include zeolites, heteropoly acids, and metal-organic frameworks (MOFs).

A study on the synthesis of various methyl benzoates demonstrated the high activity of a titanium-zirconium solid acid catalyst. This catalyst facilitated the direct condensation of benzoic acids with methanol under reflux conditions, showcasing a recoverable and efficient alternative to traditional methods mdpi.com.

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield of the desired product while minimizing the formation of impurities is a key goal in chemical synthesis. This is achieved by systematically optimizing various reaction parameters.

Temperature Control : Temperature is a critical factor, particularly in exothermic reactions like nitration. For the nitration of methyl benzoate, maintaining the temperature between 5–15°C is essential. Higher temperatures can lead to a significant drop in yield and the formation of unwanted byproducts orgsyn.org.

Reactant Ratio and Concentration : The stoichiometry of reactants can significantly influence reaction outcomes. In esterification reactions, using an excess of methanol can shift the equilibrium toward the product side, thereby increasing the yield. However, the optimal ratio must be determined to balance yield with the cost and effort of removing the excess reagent evergreensinochem.com.

Solvent and Catalyst Selection : The choice of solvent can affect reactant solubility and reaction rates. In catalytic reactions, the choice of catalyst and its loading are paramount. For instance, in the hydrogenation of methyl benzoate derivatives, different catalysts (e.g., Pd/C vs. Raney Ni) may offer different levels of activity and selectivity, requiring optimization for the specific substrate. Studies on Mn-based catalysts for methyl benzoate hydrogenation show that modifications, such as the addition of aluminum, can enhance H₂ adsorption and increase the number of active sites, thereby improving conversion and selectivity rsc.org.

| Reaction Step | Parameter to Optimize | Objective | Example/Rationale | Reference |

|---|---|---|---|---|

| Nitration | Temperature | Maximize yield, minimize byproducts | Keeping temperature below 15°C prevents yield loss. | orgsyn.org |

| Nitration | Reagent Addition Rate | Control exotherm, ensure safety | Slow, dropwise addition of mixed acid over an hour. | orgsyn.org |

| Esterification | Catalyst Choice | Improve sustainability and reusability | Use of solid acids (Zr/Ti) instead of H₂SO₄. | mdpi.com |

| Esterification | Reactant Ratio | Drive reaction to completion | Using an excess of methanol shifts equilibrium. | evergreensinochem.com |

| Catalytic Hydrogenation | Catalyst Composition | Enhance conversion and selectivity | Al-modified KMn/SiO₂ catalysts show improved performance. | rsc.org |

Implementation of Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis of compounds like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

In the context of the synthetic routes described above, several green chemistry strategies can be implemented. For the esterification reaction, traditional strong mineral acids like sulfuric acid can be replaced with solid acid catalysts. mdpi.com Solid acids, such as zeolites or ion-exchange resins, offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, thereby minimizing waste. mdpi.com The use of a Zr/Ti solid acid catalyst has been reported for the synthesis of various methyl benzoates, demonstrating the potential for cleaner esterification processes. mdpi.com

For the reduction of the dinitro precursor, catalytic hydrogenation is inherently a greener alternative to stoichiometric reducing agents like tin(II) chloride, which generate significant amounts of metallic waste. To further enhance the greenness of this step, the use of more sustainable and less hazardous solvents is crucial. Water, supercritical fluids, or biodegradable solvents could be explored as replacements for traditional volatile organic compounds (VOCs).

The application of multicomponent reactions (MCRs) represents another advanced green chemistry approach. nih.gov While a specific MCR for the direct synthesis of this compound may not be established, the exploration of such strategies could lead to highly efficient and atom-economical synthetic routes in the future.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Interactive Data Table: Comparison of Synthetic Parameters

| Parameter | Traditional Method (Sulfuric Acid Catalysis) | Greener Alternative (Solid Acid Catalysis) mdpi.com |

| Catalyst | Concentrated Sulfuric Acid | Zr/Ti Solid Acid |

| Catalyst Recyclability | No | Yes |

| Corrosivity | High | Low |

| Waste Generation | Acidic wastewater | Minimal |

| Separation | Neutralization and extraction | Simple filtration |

Interactive Data Table: Comparison of Reduction Methods

| Parameter | Stoichiometric Reduction (SnCl2/HCl) | Catalytic Hydrogenation (H2/Pd-C) |

| Reducing Agent | Tin(II) Chloride | Hydrogen Gas |

| Byproducts | Tin salts (waste) | Water (if any) |

| Atom Economy | Low | High |

| Separation | Complex workup | Filtration of catalyst |

| Safety Considerations | Corrosive acid, metal waste | Flammable gas, catalyst handling |

Chemical Reactivity and Derivatization Studies

Reactivity Profile of Aromatic Amino and Ester Functionalities

The aromatic amino groups and the methyl ester group on the benzene (B151609) ring exhibit characteristic reactivities that allow for a variety of chemical modifications.

The o-phenylenediamine (B120857) core of Methyl 3,4-diamino-5-methylbenzoate is susceptible to oxidation. In the presence of various oxidizing agents, o-phenylenediamines are known to undergo oxidative coupling to form phenazine (B1670421) derivatives. acs.orgnih.gov For instance, the oxidation of o-phenylenediamine (OPD) can yield the highly fluorescent compound 2,3-diaminophenazine. acs.orgnih.gov This transformation is a characteristic reaction of the o-phenylenediamine moiety. The reaction is believed to proceed through a two-step process involving deprotonation of the amino groups followed by rearrangement of the electron cloud to form a π-conjugated system. mdpi.comresearchgate.net It is therefore anticipated that this compound would react similarly, affording the corresponding substituted phenazine derivative.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The substituent pattern of this compound, which includes electron-donating amino groups and a methyl group, and a weakly deactivating methyl ester group, does not favor SNAr reactions under standard conditions. The aromatic ring is electron-rich, making it more susceptible to electrophilic attack rather than nucleophilic attack. For a nucleophilic substitution to occur on the ring, a leaving group (such as a halide) would need to be present, and even then, the reaction would likely be challenging due to the electronic nature of the other substituents. There is a lack of documented evidence for successful nucleophilic substitution reactions directly on the aromatic ring of this compound.

Cyclization Reactions for Heterocyclic Scaffold Formation

The most significant and well-documented reactivity of this compound and its analogs stems from the ability of the ortho-diamino groups to undergo cyclization with various electrophiles, leading to the formation of benzimidazoles. ijariie.comrsc.org

The condensation of o-phenylenediamines with aldehydes and carboxylic acids is a fundamental and widely used method for the synthesis of benzimidazoles. ijariie.comrsc.orgwikipedia.org This reaction is expected to proceed readily with this compound. The reaction with carboxylic acids is known as the Phillips-Ladenburg reaction, while the condensation with aldehydes is often referred to as the Weidenhagen method. adichemistry.comresearcher.liferesearchgate.net

The reaction with aldehydes typically involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to furnish the benzimidazole (B57391) ring. researchgate.net A variety of aldehydes, including aromatic, heteroaromatic, and aliphatic, can be used in this reaction. researchgate.net

When reacting with carboxylic acids, one of the amino groups is first acylated, followed by a ring-closing condensation to form the benzimidazole. adichemistry.com This method is effective with a wide range of aliphatic and aromatic carboxylic acids. adichemistry.comnih.gov

Table 1: Examples of Benzimidazole Formation from o-Phenylenediamines

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

|---|---|---|---|

| o-Phenylenediamine | Carboxylic Acid | 2-Substituted Benzimidazole | Phillips-Ladenburg |

| o-Phenylenediamine | Aldehyde | 2-Substituted Benzimidazole | Weidenhagen |

This table is interactive. Click on the headers to sort.

Benzimidazole Annulation via Condensation with Aldehydes and Carboxylic Acids

Conventional Thermal Activation Protocols

The condensation reactions to form benzimidazoles are often promoted by heat. orientjchem.org The specific conditions can vary depending on the reactivity of the substrates. For instance, the Phillips-Ladenburg reaction with aliphatic carboxylic acids can often be achieved by refluxing in a dilute mineral acid like 4N HCl. nih.gov However, for less reactive aromatic carboxylic acids, higher temperatures may be necessary. It has been reported that heating the reactants in a sealed tube at temperatures around 180°C can lead to good yields of 2-arylbenzimidazoles. nih.govcolab.ws In some cases, the reaction is carried out by simply heating the o-phenylenediamine and carboxylic acid together on a steam bath or at a higher temperature under reflux. ijariie.com

For condensations with aldehydes, heating the reactants in a suitable solvent is a common practice. For example, heating a mixture of an o-phenylenediamine and an aldehyde in dimethylformamide (DMF) with a catalytic amount of p-toluenesulfonic acid at 80°C has been shown to be effective. researchgate.net Microwave irradiation has also been employed as a non-conventional heating method to accelerate these reactions and improve yields. nih.gov

Table 2: Thermal Conditions for Benzimidazole Synthesis

| Reactants | Catalyst/Solvent | Temperature | Duration |

|---|---|---|---|

| o-Phenylenediamine + Carboxylic Acid | p-TsOH / Toluene | Reflux | 2-3 hours |

| o-Phenylenediamine + Aldehyde | p-TsOH / DMF | 80°C | 2-3 hours |

| o-Phenylenediamine + Aromatic Carboxylic Acid | None (sealed tube) | 180°C | Not specified |

| o-Phenylenediamine + Acetic Acid | None (neat) | 140°C | Not specified |

This table is interactive. Click on the headers to sort.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com This methodology has been effectively applied to the synthesis of various heterocyclic systems, including those derived from ortho-diamines. tsijournals.commdpi.com

In the context of derivatizing compounds structurally related to this compound, microwave irradiation has demonstrated significant advantages. For instance, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole (B147169) and various salicylaldehydes showed a dramatic reduction in reaction time from 3 hours under conventional heating to just 30 seconds using microwave irradiation, with yields increasing from 70-81% to 90-95%. tsijournals.com Similarly, the synthesis of 2,3,4,5-tetrasubstituted pyrroles from enamine precursors saw a significant improvement in yields when microwave irradiation was employed. mdpi.com

Microwave-assisted protocols have also been successfully used for the synthesis of complex fused heterocyclic systems. For example, the synthesis of 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ones via a Biginelli-like reaction was achieved in a short time under solvent-free conditions using microwave irradiation. mdpi.com Furthermore, the reaction of chromenopyridine derivatives with triethyl orthoformate under microwave irradiation efficiently produced the corresponding formimidate compounds. eurekaselect.com These examples highlight the potential of microwave-assisted synthesis to enhance the efficiency of reactions involving diamino compounds like this compound for creating diverse molecular architectures. tsijournals.commdpi.comeurekaselect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Schiff Bases

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | 3 hours | 70-81 |

| Microwave-Assisted | 30 seconds | 90-95 |

Data derived from the synthesis of Schiff bases from 3-amino-5-methyl isoxazole. tsijournals.com

Catalyst-Mediated Cyclization Methodologies (e.g., Etidronic Acid Catalysis)

Catalysts play a crucial role in directing the cyclization of ortho-diamines to form specific heterocyclic rings. Etidronic acid, a bisphosphonate, has been identified as an efficient catalyst for certain multi-component reactions (MCRs). mdpi.comnih.gov It is noted for being less acidic than other phosphoric acids like polyphosphoric acid, which allows it to be used with sensitive aldehydes without causing degradation. mdpi.com

In a Biginelli-type three-component reaction, etidronic acid catalyzed the synthesis of nitro-dihydropyrimidines from aromatic aldehydes, urea, and 1-(2-hydroxyphenyl)-2-nitroethanone in THF under microwave irradiation, resulting in excellent yields. mdpi.com While this specific example does not use this compound directly, it demonstrates the utility of etidronic acid in catalyzing reactions that could be analogous to the cyclization reactions of ortho-diamines with appropriate carbonyl compounds. The mild nature of etidronic acid makes it a potentially valuable catalyst for reactions involving functionalized and sensitive diamines. mdpi.comnih.gov

Exploration of Other Fused Heterocyclic Systems

The ortho-diamine functionality of this compound is a key feature that allows for its use in the synthesis of a wide array of fused heterocyclic systems. The reaction of ortho-phenylenediamines with various reagents can lead to the formation of important heterocycles such as benzimidazoles, quinoxalines, and phenazines.

For example, the condensation of ortho-diamines with 1,2-dicarbonyl compounds is a classic method for synthesizing quinoxalines. Similarly, reaction with carboxylic acids or their derivatives typically yields benzimidazoles. The specific substitution pattern on the this compound ring, with the methyl and methyl ester groups, would be expected to influence the properties and potential applications of the resulting fused heterocyclic products. Research into the synthesis of diamine derivatives has shown that they can be functionalized to create complex structures. For instance, diamino benzoic methyl esters have been reacted with α-bromo acetyl chloride and 1,3-dithiolane-2-carbonyl chloride to produce bromo and bis(1,3-dithiolanyl) derivatives, respectively. researchgate.net

Structure-Reactivity Relationships and Mechanistic Insights

Understanding the relationship between the structure of this compound and its chemical reactivity is essential for predicting reaction outcomes and designing synthetic pathways. The electronic and steric properties of the substituents on the benzene ring play a significant role in this regard.

Influence of Steric and Electronic Effects on Reaction Outcomes

The outcome of chemical reactions involving this compound is governed by the interplay of steric and electronic effects. youtube.comnih.gov The two amino groups are nucleophilic, and their reactivity is modulated by the electron-withdrawing methyl ester group and the electron-donating methyl group.

Steric Effects : The methyl group at position 5 introduces steric hindrance around the adjacent amino group at position 4. This steric bulk can influence the regioselectivity of reactions, potentially favoring reaction at the less hindered amino group at position 3. For example, in electrophilic aromatic substitution reactions, steric hindrance can lead to a preference for substitution at the less crowded position. youtube.com The conformation of substituents can also have a significant steric impact on reactivity. nih.gov

The combination of these effects dictates the preferred site of reaction and the stability of intermediates and products. youtube.comnih.gov

Table 2: Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| -NH₂ | 3 | Electron-donating | Moderate |

| -NH₂ | 4 | Electron-donating | High (due to adjacent -CH₃) |

| -CH₃ | 5 | Electron-donating | High |

Investigation of Reaction Mechanisms through Intermediate Analysis

Elucidating reaction mechanisms often involves the isolation and characterization of reaction intermediates. For reactions involving ortho-diamines like this compound, common intermediates include Schiff bases (imines) formed from the initial condensation of one amino group with a carbonyl compound.

For example, in the formation of benzimidazoles from an ortho-diamine and an aldehyde, the reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization followed by aromatization (often through oxidation) to give the final product. The presence of substituents on the diamine can affect the rate of these steps and the stability of the intermediates.

In the synthesis of 2-amino-5-methylthiazol derivatives, the formation of the final Schiff base products was confirmed by the absence of NH₂ bands in the IR spectra and the appearance of C=N stretching bands. nih.gov Similarly, NMR spectral data can be used to track the progress of a reaction and identify key intermediates. For instance, the formation of an oxadiazole ring was confirmed by the disappearance of NH and NH₂ signals and the appearance of an SH signal in the ¹H NMR spectrum. nih.gov Such spectroscopic analysis is crucial for understanding the mechanistic pathways of the derivatization of this compound.

Applications in Advanced Organic Synthesis

Precursor in Complex Molecular Architecture Construction

Detailed research findings on the use of Methyl 3,4-diamino-5-methylbenzoate as a precursor for constructing complex molecular architectures are not available in the current scientific literature.

Building Block for Nitrogen-Containing Heterocycles, particularly Benzimidazoles

The ortho-diamino functionality on the benzene (B151609) ring is a classic structural motif for the synthesis of benzimidazoles through condensation with aldehydes, carboxylic acids, or their derivatives. While this is a well-established synthetic method for a wide range of o-phenylenediamines, specific studies detailing the reaction of this compound to form the corresponding 6-methyl-1H-benzimidazole-5-carboxylate derivatives have not been found. General procedures often involve catalysts and various reaction conditions to facilitate the cyclization, but specific examples and yields for this substrate are not documented. rsc.orgnih.gov For instance, the related compound 3,4-diaminotoluene (B134574) is used in the synthesis of 5-methyl benzimidazolone, but this is a different starting material and product. google.com

Role in Multi-Component Reaction Development

Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.com Aminobenzoic acids and their derivatives can participate in MCRs like the Ugi reaction. researchgate.net However, a search of the chemical literature did not yield any specific examples or studies where this compound has been utilized as a reactant in the development of new multi-component reactions.

Development of New Synthetic Reagents and Methodologies

There is no available information to suggest that this compound has been used as a foundational structure for the development of new synthetic reagents or as a key substrate in the formulation of novel synthetic methodologies.

Role in Materials Science and Advanced Functional Materials

Contributions to Organic Electronics

Potential in Organic Photovoltaic Devices (e.g., Perovskite Solar Cells)

This report underscores a potential area for future research, as the properties of this specific diamine could offer unique advantages in the development of new materials. However, at present, the scientific community has not published research to support a detailed discussion on these topics.

Spectroscopic Characterization and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, the connectivity and chemical environment of each atom can be determined.

For a compound like methyl 3,4-diamino-5-methylbenzoate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methyl group of the ester, and the protons of the two amino groups. The position of the aromatic protons' signals would be influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the ester group.

In the case of the related compound, 3,4-Diaminobenzoic acid ethyl ester , the ¹H NMR spectrum in CDCl₃ shows specific signals that help in its structural confirmation. spectrabase.com While not an exact match, it provides a basis for predicting the spectrum of the methyl analog.

| Proton Environment (Illustrative for an Analog) | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

| Aromatic CH | 6.0 - 7.5 | Singlet, Doublet |

| Ester -OCH₃ | 3.7 - 3.9 | Singlet |

| Ring -CH₃ | 2.0 - 2.5 | Singlet |

| Amino (-NH₂) | 3.0 - 5.0 (broad) | Singlet (broad) |

This table is illustrative and based on general principles and data from related compounds.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts would further confirm the electronic environment of each carbon atom.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. In an electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound (C₉H₁₂N₂O₂), the molecular weight is 180.21 g/mol . spectrabase.com The mass spectrum would be expected to show a molecular ion peak at m/z = 180. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment at m/z = 149, or the loss of the entire ester group.

The analysis of a related derivative, Methyl 3,4-diamino-5-bromobenzoate (C₈H₉BrN₂O₂), which has a molecular weight of 245.07 g/mol , would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br) in its mass spectrum. chemscene.comsigmaaldrich.com This isotopic signature is a key identifier for bromine-containing compounds.

| Ion (Illustrative) | Expected m/z | Significance |

| [M]⁺ | 180 | Molecular Ion |

| [M - OCH₃]⁺ | 149 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 121 | Loss of carbomethoxy radical |

This table is illustrative and based on the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound would be expected to exhibit several key absorption bands. The N-H stretching vibrations of the two primary amino groups would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group would produce a strong, sharp peak around 1700-1725 cm⁻¹. The aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The C-N and C-O stretching vibrations would also be present at lower wavenumbers.

For comparison, the IR spectrum of methyl benzoate (B1203000) shows a strong C=O stretch around 1720 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹. researchgate.net The introduction of the amino and methyl groups in this compound would introduce new bands and shift the positions of existing ones.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Amino (N-H) | 3300 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H (in CH₃) | 2850 - 3000 | Stretch |

| Ester (C=O) | 1700 - 1725 | Stretch |

| Aromatic C=C | 1500 - 1600 | Stretch |

| C-N | 1250 - 1350 | Stretch |

| C-O (Ester) | 1000 - 1300 | Stretch |

This table is illustrative and based on general IR correlation tables.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and its packing in the crystal lattice.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

The planar geometry of the benzene (B151609) ring.

The precise bond lengths of the C-C, C-N, C=O, and C-O bonds.

The bond angles within the ring and involving the substituents.

The conformation of the methyl ester group relative to the aromatic ring.

The intermolecular interactions, such as hydrogen bonding involving the amino groups and the carbonyl oxygen, which would dictate the crystal packing.

While a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for absolute structure elucidation in the solid state.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

A thorough review of published research indicates that no specific Density Functional Theory (DFT) studies focused on the electronic structure of Methyl 3,4-diamino-5-methylbenzoate have been reported.

DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. This method is instrumental in calculating various electronic properties such as ionization potentials, electron affinities, and the energies of molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding a molecule's reactivity and spectral behavior. For instance, DFT has been successfully applied to study the electronic properties of related methyl benzoate (B1203000) derivatives, providing insights into their molecular structure and physicochemical characteristics. researchgate.net However, similar analyses for this compound are not present in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

There are no specific molecular dynamics (MD) simulation studies available in the public domain that focus on the conformational analysis of this compound.

Molecular dynamics simulation is a powerful computational technique used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD can provide a detailed view of a molecule's conformational landscape—the various shapes it can adopt—and the dynamics of its transitions between different conformations. Such studies are vital for understanding how a molecule's shape influences its biological activity and physical properties. While MD simulations are routinely used to explore the conformational behavior of a wide range of organic molecules, including those with similar functional groups, dedicated studies on this compound have not been published. mdpi.comresearchgate.net

Prediction of Reactivity and Selectivity via Computational Modeling

No computational modeling studies aimed at predicting the reactivity and selectivity of this compound have been found in the scientific literature.

Computational modeling can be a predictive tool to understand where and how a chemical reaction is likely to occur on a molecule. By calculating properties such as electrostatic potential maps, frontier molecular orbital energies, and various reactivity indices, chemists can predict the most probable sites for electrophilic or nucleophilic attack, and the selectivity of reactions (chemo-, regio-, and stereoselectivity). These predictive models are invaluable for designing synthetic routes and understanding reaction mechanisms. Although the reactivity of related aromatic amines and benzoate esters has been computationally explored, such predictive modeling has not been specifically applied to this compound.

Elucidation of Non-Covalent Interactions and Intermolecular Forces

Specific theoretical studies elucidating the non-covalent interactions and intermolecular forces of this compound are not available in the current scientific literature.

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. Computational methods, including DFT and high-level ab initio calculations, can be used to identify and quantify these weak interactions. researchgate.net These studies provide fundamental understanding of a substance's macroscopic properties, such as melting point and solubility, and how it interacts with other molecules. While the study of non-covalent interactions is a vibrant area of chemical research, a focused investigation on this compound has not been reported. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of green and sustainable methods for synthesizing specialty chemicals is a paramount goal in modern chemistry. For Methyl 3,4-diamino-5-methylbenzoate, future research will likely pivot away from traditional synthetic routes that may involve harsh conditions or generate significant waste. The focus will be on atom-economical and environmentally benign methodologies.

One promising avenue is the exploration of biocatalysis. The use of enzymes in synthetic processes can lead to high selectivity and efficiency under mild reaction conditions, significantly reducing the environmental footprint. Researchers are increasingly looking at biosynthetic pathways in microorganisms and plants for the production of aminobenzoic acid derivatives, which could be adapted for this specific compound.

Another area of interest is the use of solid acid catalysts. These catalysts are often recoverable and reusable, which is a significant advantage over traditional homogeneous catalysts that can be difficult to separate from the reaction mixture. Research into novel solid acid formulations could lead to more efficient and sustainable production methods for this compound and related compounds.

Design and Synthesis of Advanced Functional Materials Based on the Compound

The di-functional nature of the amino groups in this compound makes it an excellent building block for the synthesis of advanced functional materials. The strategic placement of the amino and methyl groups on the aromatic ring can influence the properties of the resulting polymers and materials.

A significant area of future research will be the incorporation of this compound into high-performance polymers. The amino groups can serve as reactive sites for polymerization, leading to the formation of polyamides, polyimides, or other polymers with tailored thermal, mechanical, and electronic properties. These materials could find applications in aerospace, electronics, and as specialty coatings.

Furthermore, the aromatic core and reactive amino groups make this compound a candidate for the development of novel organic-inorganic hybrid materials. By reacting the compound with inorganic precursors, researchers could create materials with unique optical, electronic, or catalytic properties.

Mechanistic Studies of Under-Explored Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. While the general reactivity of aromatic amines is well-documented, the specific influence of the methyl and methyl ester groups on the 3,4-diamino-substituted benzene (B151609) ring warrants detailed investigation.

Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. These studies will aim to elucidate the precise steps involved in key reactions, such as polymerization and functionalization of the amino groups. A deeper understanding of these mechanisms will enable chemists to control the selectivity and yield of reactions with greater precision.

One area of particular interest could be the investigation of regioselectivity in reactions involving the two non-equivalent amino groups. Understanding how to selectively functionalize one amino group over the other would open up new avenues for creating complex molecules and materials.

Development of High-Throughput Screening for New Research Applications

To accelerate the discovery of new applications for this compound, the development of high-throughput screening (HTS) methods will be essential. HTS allows for the rapid testing of a large number of compounds or reaction conditions, dramatically speeding up the research and development process.

Future efforts in this area will focus on creating assays to screen for a variety of properties, such as catalytic activity, biological interactions, or performance as a component in a material. For instance, HTS could be used to quickly identify the most effective polymerization conditions for creating a new polymer with desired characteristics.

The integration of robotics and automated data analysis will be key to the success of HTS campaigns. By combining automated synthesis with rapid screening, researchers can explore a vast chemical space and identify promising leads for new applications of this compound in a fraction of the time required by traditional methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,4-diamino-5-methylbenzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step functionalization of benzoate derivatives. For example, triazine coupling reactions (as seen in and ) using intermediates like aminobenzoates under controlled temperatures (e.g., 45°C for 1 hour) are effective. Optimization involves adjusting stoichiometric ratios of reagents (e.g., 1.00 equiv. of trichlorotriazine) and catalysts. Monitoring via TLC (Rf values) and NMR (δ values for amino and methyl groups) ensures intermediate purity .

Q. How can researchers characterize the purity of this compound using analytical techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>98%), as demonstrated in impurity profiling of related benzoate esters (). Complementary techniques include:

- 1H NMR : Compare δ values of aromatic protons and amino groups with reference spectra (e.g., δ = 3.86 for methoxy groups in ).

- Mass spectrometry : Confirm molecular ion peaks (e.g., C8H6Br2O2 in ) and fragmentation patterns.

- Melting point analysis : Consistency with literature values (e.g., mp 181°C in ) indicates purity .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) reported for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or protonation states of amino groups. For example, DMSO-d6 in NMR ( ) may cause shifts due to hydrogen bonding. To resolve conflicts:

- Standardize conditions : Use identical solvents and pH levels.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 3,4-dimethoxybenzoate in ).

- Computational validation : Employ DFT calculations to predict δ values for proton environments .

Q. What strategies are effective in identifying and quantifying synthetic byproducts or degradation products of this compound?

- Methodological Answer : Impurity profiling (e.g., ’s EP-listed impurities) requires:

- HPLC-MS/MS : Detect trace byproducts (e.g., acetylated or de-esterified derivatives).

- Accelerated stability studies : Expose the compound to heat, light, or humidity, then analyze degradation pathways.

- Synthetic controls : Introduce isotopically labeled analogs (e.g., deuterated benzyl benzoate in ) to track reaction intermediates .

Q. How do steric and electronic effects of substituents (e.g., amino vs. methyl groups) influence the reactivity of this compound in further functionalization?

- Methodological Answer : The amino groups act as strong electron donors, directing electrophilic substitution to the para position, while the methyl group introduces steric hindrance. Experimental approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.